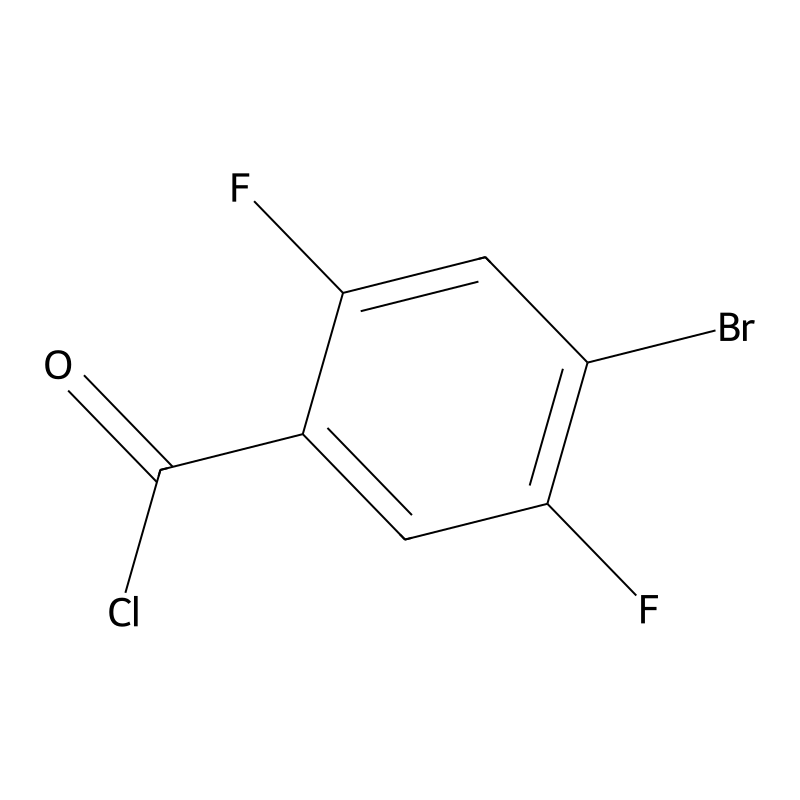4-Bromo-2,5-difluorobenzoic acid chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Bromo-2,5-difluorobenzoic acid chloride is a derivative of benzoic acid characterized by the presence of bromine and fluorine atoms on the benzene ring. Its molecular formula is C7H2BrClF2O, and it has a molecular weight of 255.44 g/mol . The compound is known for its versatility in laboratory settings and is often utilized as a reagent in organic synthesis and the preparation of pharmaceuticals .
Due to the presence of the acid chloride group, 4-Bromo-2,5-difluorobenzoic acid chloride is expected to be corrosive and irritating. It can react with moisture in the air to release hydrochloric acid fumes, which can further irritate the skin, eyes, and respiratory system []. Detailed safety information, including specific toxicity data, is likely limited due to the compound's niche use in research settings.
4-Bromo-2,5-difluorobenzoic acid chloride exhibits significant biological activity. It acts primarily as a modulator of the dopamine neurotransmission system, which is crucial for several central nervous system functions. The compound has shown promise in treating disorders such as Alzheimer’s disease and has demonstrated anti-cancer properties through its role in synthesizing derivatives that combat hyperproliferative diseases . Its pharmacokinetics indicate an ideal drug half-life and excellent efficacy in biological systems.
Synthetic Routes
The synthesis of 4-Bromo-2,5-difluorobenzoic acid chloride typically involves the reaction of 4-Bromo-2,5-difluorobenzoic acid with thionyl chloride. The general procedure includes:
- Starting Material: 4-Bromo-2,5-difluorobenzoic acid
- Reagent: Thionyl chloride (SOCl₂)
- Conditions: The reaction is usually conducted at elevated temperatures (around 80°C) for approximately 1.5 hours.
- Procedure: The mixture is stirred and then cooled to room temperature before being evaporated under reduced pressure to yield the desired product .
Industrial Production
In industrial settings, the production methods mirror laboratory synthesis but are scaled up for efficiency. Automated reactors and continuous flow systems are often employed to enhance yield and purity while maintaining safety standards.
4-Bromo-2,5-difluorobenzoic acid chloride finds numerous applications across different fields:
- Organic Synthesis: It serves as a key intermediate in producing various organic compounds.
- Pharmaceutical Development: The compound is utilized in synthesizing bioactive molecules and potential therapeutic agents.
- Material Science: It contributes to developing specialty chemicals and advanced materials .
Biochemical analysis indicates that 4-Bromo-2,5-difluorobenzoic acid chloride interacts with various enzymes and proteins within biological systems. Notably, it acts as an intermediate in preparing GPR119 agonists, influencing cellular signaling pathways and gene expression patterns . Its effects on cellular processes include alterations in metabolic flux and changes in cell behavior due to its binding interactions with biomolecules.
Several compounds exhibit structural similarities to 4-Bromo-2,5-difluorobenzoic acid chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-2-fluorobenzoic acid | C7H4BrF | Lacks one fluorine atom; used in similar applications |
| 3-Bromo-4-fluorobenzoic acid | C7H4BrF | Different substitution pattern; used in organic synthesis |
| 4-Chloro-2,5-difluorobenzoic acid | C7H3ClF2O2 | Chlorine instead of bromine; similar reactivity |
Each of these compounds shares similarities with 4-Bromo-2,5-difluorobenzoic acid chloride but differs in their halogen substitutions and resultant chemical properties. This uniqueness allows for diverse applications within synthetic chemistry and biological research.






